4-Chloro-5-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Chloro-5-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group, a methyl group, a methylthio group, and a trifluoromethyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-5-methyl-2-(methylthio)pyrimidine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and amines in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-2-(methylthio)pyrimidine
- 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
- 4-Chloro-5-methyl-2-(methylthio)phenylmethanol
Uniqueness
4-Chloro-5-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C7H6ClF3N2S |
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Molecular Weight |
242.65 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2S/c1-3-4(7(9,10)11)12-6(14-2)13-5(3)8/h1-2H3 |
InChI Key |
ABKHBCQEUHLOLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)SC)C(F)(F)F |
Origin of Product |
United States |
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